3-(Dodecylamino)propionitrile
Overview
Description
3-(Dodecylamino)propionitrile is an organic compound with the molecular formula C15H30N2 It is characterized by the presence of a long dodecyl chain attached to an amino group, which is further connected to a propanenitrile group
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research .
Mode of Action
As a biochemical, it likely interacts with its targets to induce changes at the molecular level .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Dodecylamino)propionitrile .
Biochemical Analysis
Biochemical Properties
3-(Dodecylamino)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and hydrophobic interactions due to its dodecylamino group. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
3-(Dodecylamino)propanenitrile has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-(Dodecylamino)propanenitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 3-(Dodecylamino)propanenitrile can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dodecylamino)propanenitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Dodecylamino)propanenitrile remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-(Dodecylamino)propanenitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of 3-(Dodecylamino)propanenitrile can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
3-(Dodecylamino)propanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 3-(Dodecylamino)propanenitrile is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and function. The transport and distribution of 3-(Dodecylamino)propanenitrile are essential for understanding its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 3-(Dodecylamino)propanenitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of 3-(Dodecylamino)propanenitrile is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dodecylamino)propionitrile can be synthesized through the reaction of n-dodecylamine with acrylonitrile. The reaction is typically carried out under microwave irradiation at 40°C for 2 hours in the presence of a molecular sieve . The reaction mixture is then cooled, centrifuged, and purified by column chromatography to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of microwave irradiation and molecular sieves can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylamino)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
3-(Dodecylamino)propionitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexylamino)propanenitrile
- 3-(Pentylamino)propanenitrile
- 2-Cyano-N-hexadecylacetamide
Uniqueness
3-(Dodecylamino)propionitrile is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications involving biological membranes and surfactants.
Properties
IUPAC Name |
3-(dodecylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQDOPNZFOLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197227 | |
Record name | 3-(Dodecylamino)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4763-40-0 | |
Record name | 3-(Dodecylamino)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4763-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dodecylamino)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004763400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4763-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Dodecylamino)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dodecylamino)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Dodecylamino)propiononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX5XM4J7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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